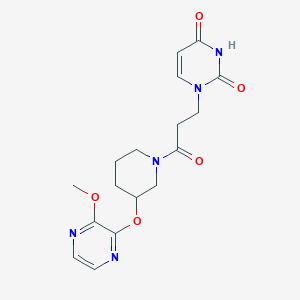
1-(3-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a unique synthetic organic compound known for its complex structure and multi-faceted applications across various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. Initially, the key intermediates, such as 3-methoxypyrazine and piperidine derivatives, are prepared through standard organic synthesis techniques. The pyrimidine core is then constructed through a series of condensation and substitution reactions. The final compound is obtained by coupling the pyrimidine core with the pyrazine and piperidine derivatives under controlled conditions, often requiring the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial context, the synthesis is scaled up through optimization of reaction conditions and the use of continuous flow reactors. This ensures consistent product quality and maximizes efficiency. Industrial-scale production may also incorporate automated processes for reagent addition and product purification to enhance reproducibility and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitution. These reactions are pivotal in modifying the compound for specific applications or for further structural studies.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The reactions typically yield modified versions of the parent compound, introducing functional groups that can significantly alter its physical and chemical properties, thereby expanding its utility in various applications.
Scientific Research Applications
1-(3-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is widely used in scientific research due to its structural versatility. It has applications in:
Chemistry: : Used as a building block for more complex molecules.
Biology: : Studied for its potential interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential, particularly in targeting specific pathways in disease states.
Industry: : Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1-(3-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione exerts its effects is complex and often involves multiple pathways:
Molecular Targets: : Interacts with specific enzymes or receptors, influencing biochemical pathways.
Pathways Involved: : May affect signaling cascades or metabolic processes critical for maintaining cellular function.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-(3-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. For instance, while other pyrimidine derivatives may exhibit similar base-pairing properties, the additional pyrazine and piperidine groups in this compound offer enhanced specificity and reactivity.
List of Similar Compounds
2,4-dioxopyrimidine: : Lacks the piperidine and pyrazine groups but shares the pyrimidine core.
Methoxypyrazine derivatives: : Compounds with similar pyrazine structures but different substituents.
Piperidine derivatives: : Various compounds incorporating the piperidine ring, differing in their attached groups and overall structure.
Properties
IUPAC Name |
1-[3-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O5/c1-26-15-16(19-7-6-18-15)27-12-3-2-8-22(11-12)14(24)5-10-21-9-4-13(23)20-17(21)25/h4,6-7,9,12H,2-3,5,8,10-11H2,1H3,(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCYFFMEQAIYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(4-oxo-3H-quinazolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B2438289.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2438294.png)

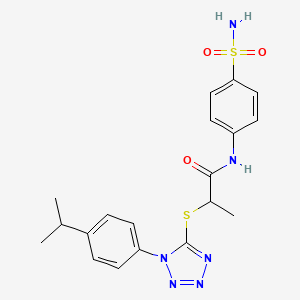
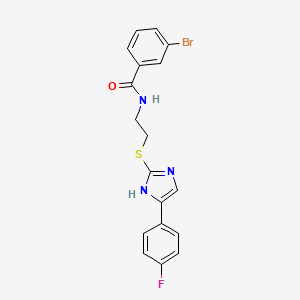
![(Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2438299.png)


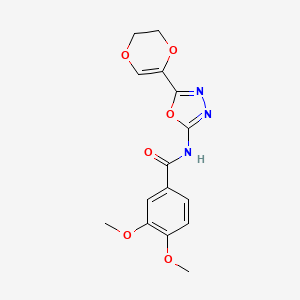
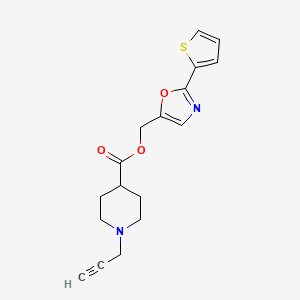
![N-(3,4-dimethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2438308.png)
![2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide](/img/structure/B2438309.png)
![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate](/img/structure/B2438310.png)
